2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a synthetic compound with the Chemical Abstracts Service (CAS) Number 1187929-27-6. This compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological activities. The compound features a complex heterocyclic structure, which is significant in drug design and development.
The compound falls under the category of imidazo[1,2-a]pyridine derivatives, which are known for their pharmacological properties. These compounds have been extensively studied for their roles in various therapeutic areas, including sedatives and hypnotics. The molecular formula for this compound is C17H17ClN2O2, with a molecular weight of approximately 316.79 g/mol .
The synthesis of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride typically involves multi-step organic reactions. While specific synthetic routes may vary, common methodologies include:
These methods require careful control of reaction conditions, such as temperature and pH, to optimize yield and purity.
The molecular structure of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride can be represented using various structural notations:
InChI=1S/C17H16N2O2.ClH/c1-11-3-6-13(7-4-11)17-14(9-16(20)21)19-10-12(2)5-8-15(19)18-17;/h3-8,10H,9H2,1-2H3,(H,20,21);1H
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O.Cl
This complex structure features multiple rings and functional groups that contribute to its chemical behavior and biological activity.
The compound can participate in various chemical reactions typical for imidazole derivatives:
These reactions are pivotal in modifying the compound for enhanced therapeutic efficacy or altered pharmacokinetic properties.
The physical appearance of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is described as a grey solid. Some key properties include:
Further characterization techniques such as X-ray crystallography or NMR spectroscopy could provide additional insights into its physical properties.
This compound has potential applications in medicinal chemistry due to its structural attributes that may confer various biological activities. It could be explored for:
Research into this compound's efficacy and safety profile would be essential before advancing to clinical applications.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.: 82-71-3